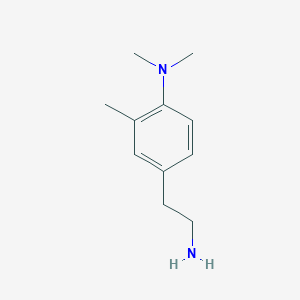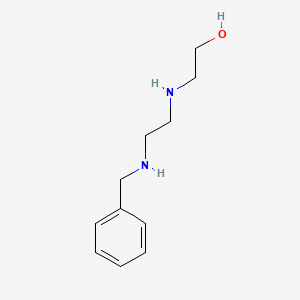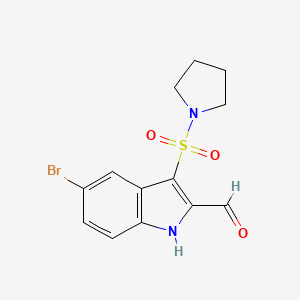
Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of 1,2-diamines with 1,2-diketones. For Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-, the process involves the following steps:
Starting Materials: 6-chloroquinoxaline and iodomethyl reagents.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products:
- Substituted quinoxalines
- Quinoxaline N-oxides
- Dihydroquinoxalines
Scientific Research Applications
Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the development of dyes, optoelectronic materials, and other industrial applications
Mechanism of Action
The mechanism of action of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- involves its interaction with biological targets, leading to various effects:
Molecular Targets: The compound can interact with bacterial and fungal enzymes, disrupting their normal function and leading to cell death.
Pathways Involved: The compound may inhibit DNA synthesis or interfere with cell membrane integrity, contributing to its antimicrobial activity
Comparison with Similar Compounds
- 2,3-Bis(fluoromethyl)quinoxaline
- 2,3-Bis(chloromethyl)quinoxaline
- 2,3-Bis(bromomethyl)quinoxaline
Comparison:
- Reactivity: The presence of iodomethyl groups in Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- makes it more reactive compared to its fluoromethyl and chloromethyl counterparts.
- Biological Activity: The compound exhibits higher antibacterial and antifungal activities due to the electrophilicity of the iodomethyl groups .
- Applications: While all these compounds have potential applications in pharmaceuticals and industry, Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- stands out due to its enhanced reactivity and biological activity .
Properties
CAS No. |
3298-87-1 |
|---|---|
Molecular Formula |
C10H7ClI2N2 |
Molecular Weight |
444.44 g/mol |
IUPAC Name |
6-chloro-2,3-bis(iodomethyl)quinoxaline |
InChI |
InChI=1S/C10H7ClI2N2/c11-6-1-2-7-8(3-6)15-10(5-13)9(4-12)14-7/h1-3H,4-5H2 |
InChI Key |
JUSSMMAJIDPHPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=N2)CI)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
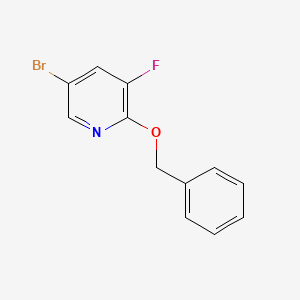
![N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine](/img/structure/B14000363.png)

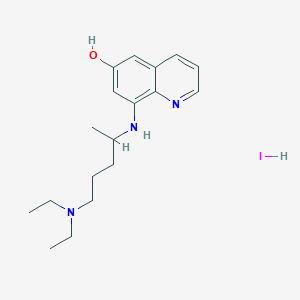
![2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one](/img/structure/B14000369.png)
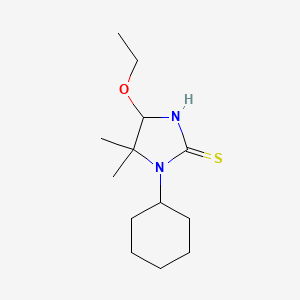
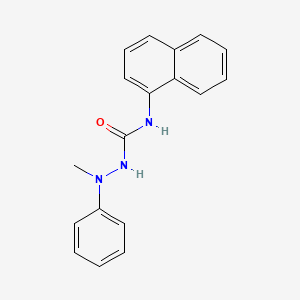
![8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B14000387.png)
